(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol
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Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound (3-(Benzo[d]thiazol-2-yl)bicyclo[11Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the growth of M. tuberculosis, suggesting that they may target proteins or enzymes essential for the survival of this bacterium .
Mode of Action
The exact mode of action of (3-(Benzo[d]thiazol-2-yl)bicyclo[11Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction could potentially result in the disruption of essential biochemical processes within the bacterium, leading to its death .
Biochemical Pathways
The specific biochemical pathways affected by (3-(Benzo[d]thiazol-2-yl)bicyclo[11Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
The molecular and cellular effects resulting from the action of (3-(Benzo[d]thiazol-2-yl)bicyclo[11Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of M. tuberculosis cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yl)bicyclo[111]pentan-1-yl)methanol typically involves the construction of the bicyclo[11One common method involves the use of a metal-free homolytic aromatic alkylation protocol . This method is advantageous due to its simplicity and the avoidance of metal catalysts, which can be costly and environmentally harmful .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzo[d]thiazol-2-yl group or the bicyclo[1.1.1]pentane core.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the hydroxyl group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to various reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, (3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol is used as a building block for the synthesis of more complex molecules. Its rigid bicyclo[1.1.1]pentane core makes it a valuable scaffold for designing new compounds with unique properties .
Biology and Medicine
The benzo[d]thiazol-2-yl group is known for its biological activity, making this compound a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific mechanical or chemical properties due to its rigid structure .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another compound with a bicyclo[1.1.1]pentane core, but with a pyrazin-2-yl group instead of a benzo[d]thiazol-2-yl group.
3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine: Similar to the methanol derivative but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol lies in its combination of a rigid bicyclo[1.1.1]pentane core and a biologically active benzo[d]thiazol-2-yl group. This combination provides a unique set of chemical and biological properties that can be exploited in various applications .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-8-12-5-13(6-12,7-12)11-14-9-3-1-2-4-10(9)16-11/h1-4,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTUJTVIPXRRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=NC4=CC=CC=C4S3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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